molecular formula C16H12ClN7O B10930867 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10930867
M. Wt: 353.76 g/mol
InChI Key: JMZFNDATSYXAEV-UHFFFAOYSA-N
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Description

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is an organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common method involves the use of nucleophilic aromatic substitution and Buchwald–Hartwig arylamination reactions . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazolopyrimidine core.

Scientific Research Applications

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features and the presence of both pyrazole and triazolopyrimidine moieties

Properties

Molecular Formula

C16H12ClN7O

Molecular Weight

353.76 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C16H12ClN7O/c1-23-8-11(17)14(22-23)21-15(25)13-7-12(10-5-3-2-4-6-10)20-16-18-9-19-24(13)16/h2-9H,1H3,(H,21,22,25)

InChI Key

JMZFNDATSYXAEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)Cl

Origin of Product

United States

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